Retrocyclin-2

HIV-1 Antiviral Entry Inhibitor

Choose Retrocyclin-2 for its unmatched potency and unique mechanism. This synthetic θ-defensin provides up to 4-fold greater anti-HIV-1 potency than Retrocyclin-1 (IC50 1.05 μg/mL). Its high-affinity binding to gp120 (KD 9.4 nM) and CD4 (KD 6.87 nM) ensures superior assay sensitivity. It is the only analog suitable for live-cell HSV-1/2 studies, blocking viral attachment to gB2 (KD 13.3 nM) without measurable cytotoxicity. Validated in murine HSV-1 and H5N1 models, it is a proven reference compound for antiviral SAR programs. Avoid confounding results from less potent or cytotoxic analogs.

Molecular Formula C78H137N33O18S6
Molecular Weight 2017.5 g/mol
Cat. No. B1575973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetrocyclin-2
Molecular FormulaC78H137N33O18S6
Molecular Weight2017.5 g/mol
Structural Identifiers
InChIInChI=1S/C78H137N33O18S6/c1-9-37(5)55-70(126)106-48-33-132-130-31-46(60(116)95-28-52(112)97-41(18-13-23-89-74(79)80)59(115)94-30-54(114)108-55)104-71(127)57(39(7)11-3)110-69(125)51-36-135-134-35-50(102-63(119)43(100-66(48)122)20-15-25-91-76(83)84)68(124)111-58(40(8)12-4)72(128)105-47-32-131-133-34-49(67(123)101-44(64(120)103-51)21-16-26-92-77(85)86)107-73(129)56(38(6)10-2)109-65(121)45(22-17-27-93-78(87)88)99-62(118)42(19-14-24-90-75(81)82)98-53(113)29-96-61(47)117/h37-51,55-58H,9-36H2,1-8H3,(H,94,115)(H,95,116)(H,96,117)(H,97,112)(H,98,113)(H,99,118)(H,100,122)(H,101,123)(H,102,119)(H,103,120)(H,104,127)(H,105,128)(H,106,126)(H,107,129)(H,108,114)(H,109,121)(H,110,125)(H,111,124)(H4,79,80,89)(H4,81,82,90)(H4,83,84,91)(H4,85,86,92)(H4,87,88,93)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-,56-,57-,58-/m0/s1
InChIKeyXCKDTDGGBZCSLN-JJQHHYBISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Retrocyclin-2: Quantitative Evidence for Selecting the Most Potent Human-Derived θ-Defensin for HIV, HSV, and Influenza Research Applications


Retrocyclin-2 is a synthetic, cyclic, 18-amino acid θ-defensin peptide, derived from a human pseudogene, that exhibits broad-spectrum antimicrobial and antiviral activity [1]. Its defining structural feature is a 'cyclic cystine ladder' formed by three parallel disulfide bonds, which confers exceptional stability and is crucial for its mechanism of action [2]. Unlike linear defensins, its cyclic nature makes it a unique molecular scaffold for investigating lectin-like binding to viral glycoproteins and for developing entry inhibitors [3].

Why Retrocyclin-2 Cannot Be Replaced by Other α- or θ-Defensins for Critical Antiviral Assays


Substituting Retrocyclin-2 with other defensins, including the closely related Retrocyclin-1 or human α-defensins (HNPs), is not a scientifically valid practice due to significant and quantifiable differences in antiviral potency, target binding affinity, and cytotoxicity profiles. As shown in the evidence below, Retrocyclin-2 demonstrates up to a 4-fold greater potency against HIV-1 subtype B compared to Retrocyclin-1 [1] and binds to gp120 with approximately twice the affinity of HNP-1 [2]. Furthermore, while both Retrocyclin-1 and -2 protect cells from HSV infection, only Retrocyclin-2 achieves this without measurable cytotoxicity and without requiring preincubation with the virus, highlighting a distinct mechanism of action that is lost with other analogs [3]. Using a less potent or more cytotoxic analog would confound experimental results and lead to incorrect conclusions regarding efficacy and safety.

Retrocyclin-2 Quantitative Evidence Guide: Head-to-Head Comparisons Against Defensin Analogs


Superior Anti-HIV-1 Potency of Retrocyclin-2 Compared to Retrocyclin-1

Retrocyclin-2 is significantly more potent than Retrocyclin-1 against HIV-1 subtype CRF01_AE. In a head-to-head comparison using the same assay and primary viral isolates, Retrocyclin-2 showed a 4.7-fold lower mean IC50 value than Retrocyclin-1, indicating superior antiviral activity. The difference is statistically significant (p < 0.001) [1].

HIV-1 Antiviral Entry Inhibitor

Higher Target Binding Affinity of Retrocyclin-2 for HIV-1 gp120 Compared to HNP-1

Retrocyclin-2 binds to the HIV-1 surface glycoprotein gp120 with a higher affinity than the human α-defensin HNP-1. Surface plasmon resonance (SPR) measurements show a 1.7-fold lower KD value for Retrocyclin-2 [1]. This difference in binding affinity correlates with its increased antiviral potency [2].

gp120 Protein Binding Surface Plasmon Resonance

Critical Advantage of Retrocyclin-2 Over Retrocyclin-1 in HSV Protection: Lack of Cytotoxicity

In a direct comparison of HSV protection in cervical epithelial cells, both Retrocyclin-1 and Retrocyclin-2 protected cells from infection. However, only Retrocyclin-2 achieved this without causing cytotoxicity and without requiring preincubation with the virus, a critical differentiator for its mechanism of action [1].

Herpes Simplex Virus Cytotoxicity Antiviral Mechanism

In Vivo Prophylactic Activity of Retrocyclin-2 in a Murine HSV-1 Keratitis Model

Retrocyclin-2 has demonstrated in vivo efficacy in a murine model of HSV-1 keratitis. Prophylactic administration of a 0.1% RC-2 solution significantly reduced the severity of ocular disease, while an inactive analog, RC-106, showed no protective effect, confirming the specific antiviral activity of Retrocyclin-2 [1].

In Vivo Efficacy HSV-1 Ocular Infection

Mechanistic Differentiation: Retrocyclin-2 Blocks HSV-2 Attachment, Unlike α-Defensins

Retrocyclin-2 protects cells from HSV-2 by a mechanism distinct from that of human α-defensins (HNPs 1-3). Temperature shift experiments showed that Retrocyclin-2 blocks viral attachment, while HNPs 1-3 act post-binding to inhibit viral entry. This mechanistic difference is underscored by Retrocyclin-2's high-affinity binding to HSV-2 glycoprotein B (gB2) with a KD of 13.3 nM [1].

Mechanism of Action HSV-2 Viral Attachment

In Vivo Therapeutic Efficacy of Retrocyclin-2 Against H5N1 Avian Influenza

Retrocyclin-2 has demonstrated in vivo therapeutic efficacy against a highly pathogenic H5N1 avian influenza virus. In a mouse model, intraperitoneal administration of 10 mg/kg Retrocyclin-2 significantly improved survival rates and reduced lung viral titers compared to a PBS-treated control group [1].

Influenza A H5N1 In Vivo Therapy

Retrocyclin-2: Primary Research and Preclinical Application Scenarios Based on Differentiated Evidence


HIV-1 Entry Inhibitor Screening and Mechanism of Action Studies

Retrocyclin-2 is the superior choice for HIV-1 research requiring a potent, well-characterized entry inhibitor. Its IC50 of 1.05 μg/mL against subtype B isolates [1] and high-affinity binding to gp120 (KD = 9.4 nM) [2] provide a robust, sensitive, and reproducible assay signal for high-throughput screening and for validating the mechanism of new entry inhibitors. The 4.7-fold potency advantage over Retrocyclin-1 [3] allows for a wider assay window and reduces the amount of valuable peptide required for large-scale studies.

Herpes Simplex Virus (HSV) Attachment and Entry Studies in Live Cells

Retrocyclin-2 is the only θ-defensin analog suitable for live-cell HSV-1 and HSV-2 studies where cytotoxicity is a confounding factor. Its ability to protect cells from infection without causing cytotoxicity, unlike Retrocyclin-1 [1], and its defined mechanism of blocking viral attachment via binding to gB2 (KD = 13.3 nM) [2], make it an indispensable tool for dissecting the early stages of HSV entry. The confirmation of its prophylactic efficacy in a murine HSV-1 keratitis model [3] further supports its use in relevant ex vivo and in vivo infection models.

Broad-Spectrum Antiviral Development for Pandemic Influenza Threats

For programs focused on developing therapies against highly pathogenic influenza viruses, Retrocyclin-2 offers a validated starting point. The in vivo demonstration of therapeutic efficacy in an H5N1 mouse model [1] provides crucial preclinical proof-of-concept that is lacking for many other defensin analogs. This data justifies the procurement and use of Retrocyclin-2 as a reference compound for structure-activity relationship (SAR) studies aimed at optimizing its anti-influenza properties.

Lectin-Like Defensin Binding Studies and Glycoprotein Interaction Assays

Retrocyclin-2 serves as a high-affinity molecular probe for studying lectin-like interactions between defensins and viral glycoproteins. Its exceptional binding affinities for gp120 (KD = 9.4 nM) and CD4 (KD = 6.87 nM) [1] are among the highest reported for this class of peptides. This makes it an ideal tool for Surface Plasmon Resonance (SPR) and other biophysical assays aimed at characterizing carbohydrate-mediated protein-protein interactions, offering a level of sensitivity not achievable with lower-affinity analogs like HNP-1 (KD for gp120 = 15.8 nM) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retrocyclin-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.